molecular formula C10H5ClFNO B1365298 2-Chloro-7-fluoroquinoline-3-carboxaldehyde CAS No. 745830-16-4

2-Chloro-7-fluoroquinoline-3-carboxaldehyde

Cat. No.: B1365298
CAS No.: 745830-16-4
M. Wt: 209.6 g/mol
InChI Key: CZBARWPAXUPUFB-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: 2-Chloro-7-fluoroquinoline-3-carboxaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biological Activities

The biological activities of 2-Chloro-7-fluoroquinoline-3-carboxaldehyde have been extensively studied. Some notable applications include:

  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal properties. For instance, derivatives of quinoline have shown efficacy against pathogens like Escherichia coli and Staphylococcus aureus .
  • Anticancer Properties : Quinoline derivatives have been identified as potential anticancer agents due to their ability to inhibit topoisomerase enzymes, which are crucial for DNA replication in cancer cells. Studies have reported that modifications at the C-3 position enhance cytotoxicity in various cancer cell lines .
  • Antituberculosis Activity : The compound has been evaluated for its antitubercular properties, contributing to the development of new treatments against resistant strains of Mycobacterium tuberculosis .

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial activity of this compound derivatives demonstrated potent inhibition against several bacterial strains. The minimum inhibitory concentration (MIC) values were notably low, indicating strong antibacterial potential .

Bacterial StrainMIC (µg/mL)
Escherichia coli6.25
Staphylococcus aureus12.5
Bacillus spizizenii6.25

Case Study 2: Anticancer Activity

In another study, derivatives of this compound were tested against a panel of human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the nanomolar range, highlighting their potential as anticancer agents.

Cell LineIC50 (nM)
MCF-7 (Breast Cancer)50
A549 (Lung Cancer)75
HeLa (Cervical Cancer)30

Biological Activity

2-Chloro-7-fluoroquinoline-3-carboxaldehyde is a compound belonging to the quinoline family, which is notable for its diverse biological activities. This article provides an overview of the biological activity of this compound, focusing on its potential applications in medicinal chemistry, including its mechanisms of action, synthesis, and relevant case studies.

  • Molecular Formula : C10H5ClFNO
  • Molecular Weight : Approximately 209.6 g/mol
  • Structure : The compound features a quinoline core with a carboxaldehyde functional group and halogen substituents (chlorine and fluorine), which are known to influence biological properties.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell proliferation, survival, and metabolism. This inhibition is beneficial in treating various diseases, including cancer and inflammatory disorders .
  • Antimicrobial Activity : Quinoline derivatives are known for their antibacterial properties. The compound's structure allows it to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.

Antibacterial Activity

Research has shown that this compound exhibits significant antibacterial activity against a variety of pathogens. For instance:

  • Minimum Inhibitory Concentration (MIC) studies indicate potent activity against Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics .
PathogenMIC (µg/mL)
Staphylococcus aureus1.0
Escherichia coli2.5
Pseudomonas aeruginosa5.0

Anticancer Activity

The compound has shown promise as an anticancer agent in various studies:

  • It has been evaluated against multiple cancer cell lines, revealing IC50 values indicating significant antiproliferative effects:
Cancer Cell LineIC50 (µM)
Huh-7 (liver cancer)25.75
T24 (bladder cancer)6.4
HGC823 (gastric cancer)10.5

These findings suggest that the compound may be effective in targeting specific cancer types through mechanisms involving apoptosis induction and cell cycle arrest .

Case Studies

  • Study on PI3K Inhibition : A recent study highlighted the selective inhibition of PI3K by derivatives of this compound, demonstrating its potential in treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis .
  • Antimicrobial Evaluation : Another study evaluated the antimicrobial properties of this compound against resistant strains, showing that it could serve as a lead compound for developing new antibiotics .

Synthesis

The synthesis of this compound can be achieved through various methods, often involving the introduction of halogen substituents at specific positions on the quinoline ring. The presence of the carboxaldehyde group allows for further functionalization, enhancing its utility in organic synthesis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Chloro-7-fluoroquinoline-3-carboxaldehyde, and how does phosphorus pentachloride enhance the reaction efficiency?

A modified Vilsmeier-Haack reaction is commonly employed, where phosphorus pentachloride (PCl₅) acts as a chlorinating agent and catalyst. This method improves electrophilic substitution at the quinoline core, particularly at the 3-position, to introduce the carboxaldehyde group. Reaction optimization studies show that PCl₅ enhances yield (up to 85%) by facilitating intermediate stabilization and reducing side reactions like over-chlorination . Characterization via melting point (148–150°C) and ¹H NMR confirms product purity .

Q. How can researchers verify the structural integrity of this compound?

Key analytical methods include:

  • ¹H/¹³C NMR : To confirm substituent positions (e.g., chlorine at C2, fluorine at C7) and the aldehyde proton resonance (~10 ppm).
  • Melting Point Analysis : Consistent with literature values (148–150°C) .
  • Mass Spectrometry : Molecular ion peak at m/z 191.62 (corresponding to C₁₀H₄ClFNO) .
  • X-ray Crystallography : For derivatives, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 8.23 Å, b = 9.15 Å) provide definitive structural validation .

Advanced Research Questions

Q. What strategies optimize regioselectivity during halogenation of the quinoline core in derivatives of this compound?

Regioselectivity challenges arise due to competing halogenation at C5/C7. Strategies include:

  • Temperature Control : Lower temperatures (0–5°C) favor C7-fluorination over side reactions.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, improving fluorine incorporation .
  • Catalytic Additives : Using catalytic iodine or Lewis acids (e.g., ZnCl₂) directs halogenation to desired positions . Computational modeling (DFT) of electron density maps can further predict reactive sites .

Q. How do structural modifications (e.g., substitution at C3) affect the biological activity of this compound derivatives?

The carboxaldehyde group at C3 is critical for forming Schiff bases with amino groups in target enzymes. For example:

  • Antimicrobial Activity : Derivatives with piperazine or thiazeto groups at C3 show enhanced binding to bacterial DNA gyrase (MIC = 0.5–2 µg/mL against S. aureus and E. coli) .
  • Anticancer Potential : Substitution with aryl groups (e.g., 4-fluorophenyl) improves inhibition of HGF/c-Met signaling pathways (IC₅₀ = 50–100 nM in breast cancer cell lines) . Structure-activity relationship (SAR) studies highlight the necessity of the chloro-fluoro motif for target selectivity .

Q. What analytical techniques resolve contradictions in reported spectral data for this compound intermediates?

Discrepancies in ¹³C NMR shifts (e.g., C3 carbonyl at 185–190 ppm vs. 192 ppm) can arise from solvent polarity or impurities. Solutions include:

  • 2D NMR (HSQC/HMBC) : Correlates proton and carbon signals to confirm assignments.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas (e.g., Δ < 2 ppm error).
  • Comparative Crystallography : Cross-referencing with X-ray data from analogs (e.g., ethyl carboxylate derivatives) resolves ambiguities .

Q. Methodological Considerations

Q. How should researchers design stability studies for this compound under varying pH and temperature?

  • pH Stability : Test aqueous solutions at pH 2–12 (25°C). The compound degrades above pH 9 due to aldehyde oxidation.
  • Thermal Stability : Accelerated aging at 40–60°C in inert atmospheres (N₂) shows <5% decomposition over 30 days.
  • Light Sensitivity : UV-Vis spectroscopy monitors photodegradation; store in amber vials .

Q. What computational tools predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

  • DFT Calculations : Gaussian09 with B3LYP/6-31G(d) basis set calculates Fukui indices to identify electrophilic centers (C2/C7 are most reactive).
  • Molecular Docking (AutoDock Vina) : Models interactions with biological targets (e.g., DNA gyrase) to prioritize synthetic targets .

Properties

IUPAC Name

2-chloro-7-fluoroquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClFNO/c11-10-7(5-14)3-6-1-2-8(12)4-9(6)13-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBARWPAXUPUFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC(=C(C=C21)C=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80477539
Record name 2-Chloro-7-fluoroquinoline-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80477539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

745830-16-4
Record name 2-Chloro-7-fluoroquinoline-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80477539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-7-fluoroquinoline-3-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A Vilsmeier reagent prepared from DMF (23 mL) and phosphoryl chloride (78.4 mL) at 0-10° C. is slowly added dropwise to 3-fluoroacetanilide (18.5 g, 0.12 mol) and the resulting mixture is stirred at 100° C. for 14 hours. The mixture is poured onto ice-water and extracted with CH2Cl2 twice. The combined organic layer is dried, filtered and concentrated. The crystal is collected and washed with CH2Cl2 to give 2-chloro-7-fluoroquinoline-3-carbaldehyde as a brown powder.
Quantity
0 (± 1) mol
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Reaction Step One
Quantity
78.4 mL
Type
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Reaction Step One
Name
Quantity
23 mL
Type
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Reaction Step One
Quantity
18.5 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Chloro-7-fluoroquinoline-3-carboxaldehyde
2-Chloro-7-fluoroquinoline-3-carboxaldehyde
2-Chloro-7-fluoroquinoline-3-carboxaldehyde
2-Chloro-7-fluoroquinoline-3-carboxaldehyde
2-Chloro-7-fluoroquinoline-3-carboxaldehyde
2-Chloro-7-fluoroquinoline-3-carboxaldehyde

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